

PQM-164: Unraveling the Mechanism of Action of a Novel Therapeutic Candidate

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Compound of Interest

Compound Name: PQM-164

Cat. No.: B15616983

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Initial investigations into the mechanism of action of **PQM-164** have yet to yield specific details in publicly available scientific literature. Comprehensive searches, including those for its associated CAS number (2226535-25-5), have not returned dedicated studies outlining its pharmacological profile, experimental data, or signaling pathways.

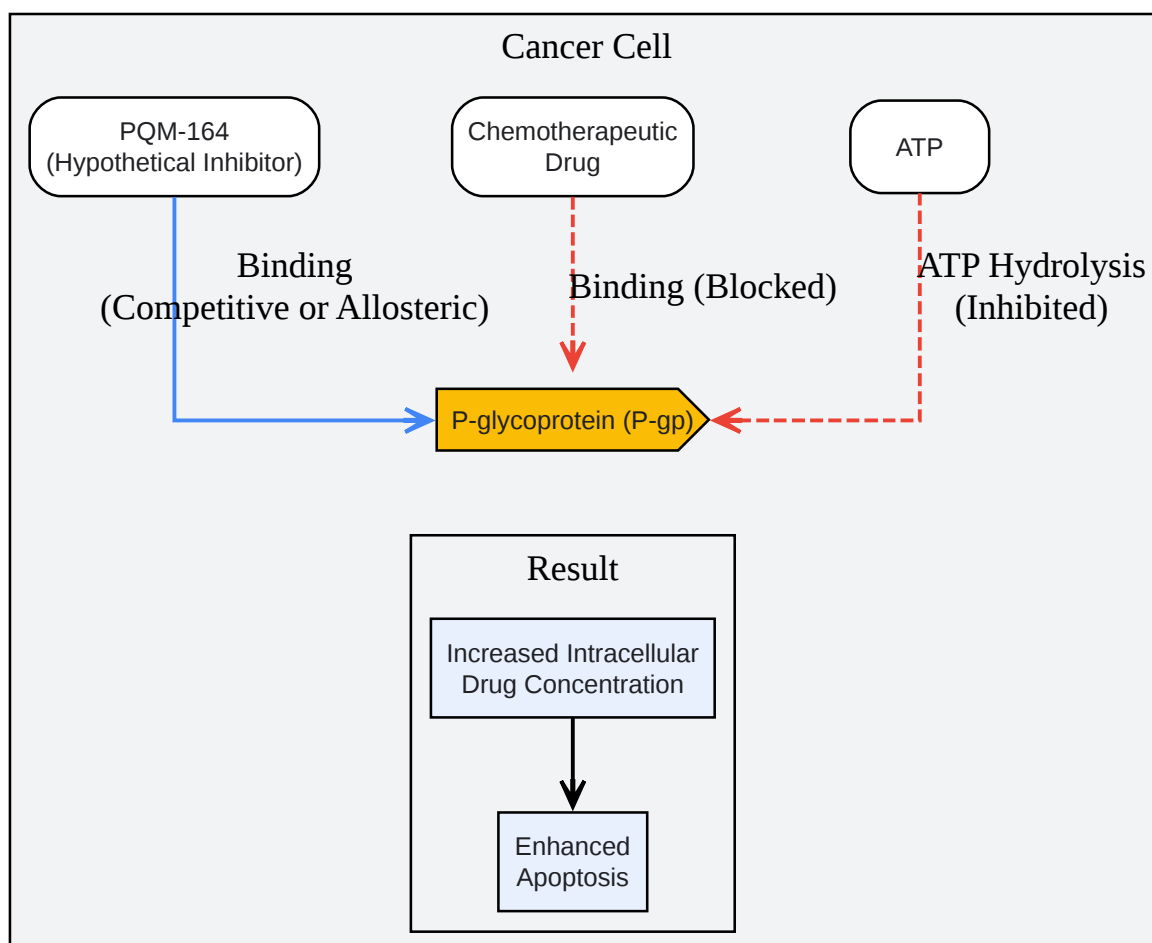
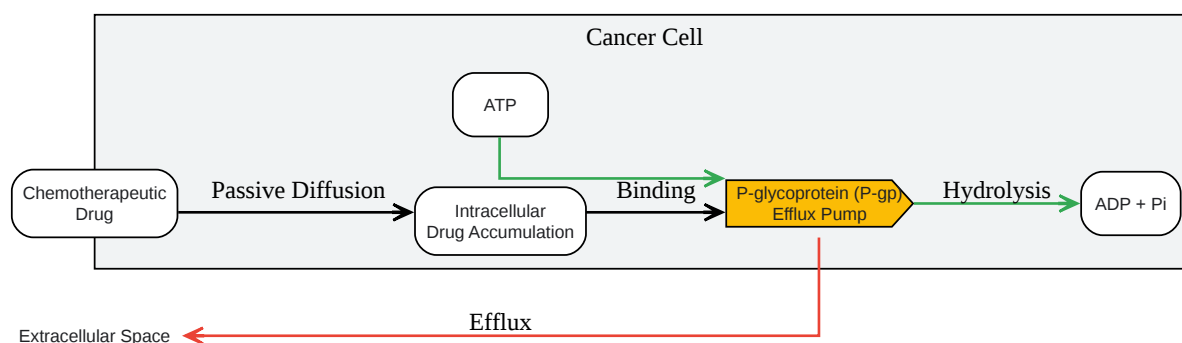
While direct information on **PQM-164** is currently unavailable, the context of related search inquiries suggests a potential association with the inhibition of P-glycoprotein (P-gp) and the reversal of multidrug resistance (MDR) in cancer. P-glycoprotein, an ATP-binding cassette (ABC) transporter, is a well-established contributor to MDR in various cancer types. It functions as an efflux pump, actively transporting a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy.

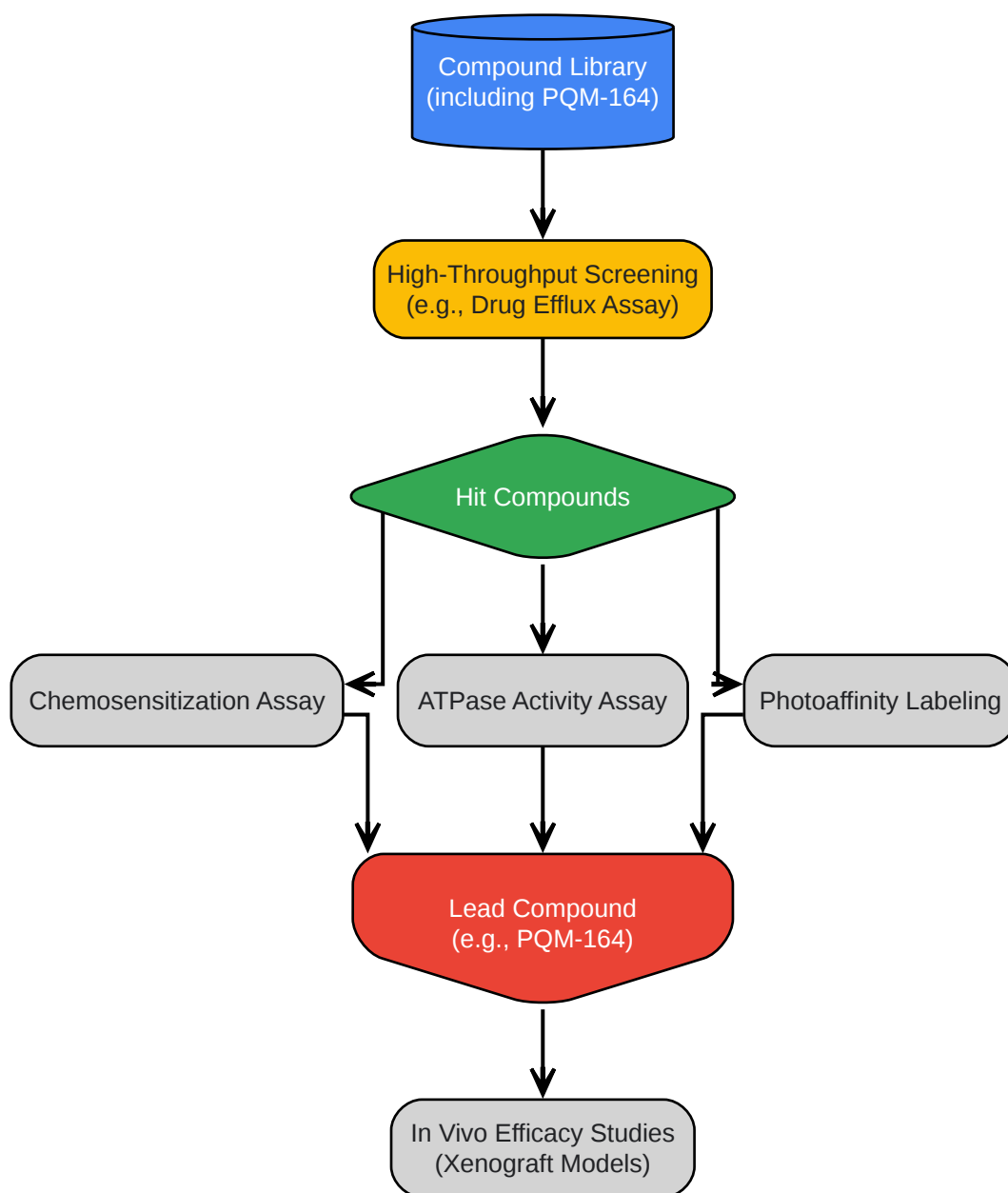
This guide will, therefore, provide a comprehensive overview of the known mechanisms of P-gp inhibition as a therapeutic strategy, which may serve as a foundational framework for understanding the potential action of novel agents like **PQM-164**, should it belong to this class of compounds.

The Role of P-glycoprotein in Multidrug Resistance

P-glycoprotein is a transmembrane protein that utilizes the energy from ATP hydrolysis to expel various xenobiotics, including many anticancer drugs, from the cell's interior. Overexpression of P-gp in tumor cells is a common mechanism of acquired drug resistance.

Logical Flow of P-gp Mediated Drug Efflux





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